Aluminum, chlorodipropyl-
Description
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Structure
2D Structure
Properties
CAS No. |
3710-19-8 |
|---|---|
Molecular Formula |
C6H14AlCl |
Molecular Weight |
148.61 g/mol |
IUPAC Name |
chloro(dipropyl)alumane |
InChI |
InChI=1S/2C3H7.Al.ClH/c2*1-3-2;;/h2*1,3H2,2H3;;1H/q;;+1;/p-1 |
InChI Key |
ZMXPNWBFRPIZFV-UHFFFAOYSA-M |
Canonical SMILES |
CCC[Al](CCC)Cl |
Origin of Product |
United States |
Classification and Structural Context of Chlorodipropylaluminum
Chlorodipropylaluminum, with the chemical formula C6H14AlCl, is classified as an organoaluminum halide. chemikalieninfo.denih.gov Organoaluminum compounds are generally categorized based on the number of organic groups attached to the aluminum atom. Triorganoaluminum compounds, for instance, are often dimeric, with bridging alkyl groups. wikipedia.org In the case of organoaluminum halides like chlorodipropylaluminum, the halogen atom, being smaller than an alkyl group, tends to occupy a bridging position in dimeric structures. wikipedia.org
The structure of organoaluminum compounds is influenced by the bulkiness of the organic groups. chemeurope.com While smaller alkyl groups favor dimerization, bulkier groups can lead to monomeric structures. wikipedia.orglibretexts.org The bonding in these compounds, particularly the dimeric forms, is often described as "electron-deficient," featuring three-center, two-electron bonds. libretexts.org
Table 1: Chemical and Physical Properties of Chlorodipropylaluminum
| Property | Value |
| CAS Registry Number | 3710-19-8 chemikalieninfo.de |
| Molecular Formula | C6H14AlCl chemikalieninfo.de |
| Molecular Weight | 148.61 g/mol chemikalieninfo.de |
| Physical State | Liquid chemikalieninfo.de |
Academic Significance of Organoaluminum Compounds in Modern Chemistry
Organoaluminum compounds are of significant academic interest due to their versatile applications in chemical synthesis. chemscene.com They are widely used as catalysts and reagents in various organic reactions. chemscene.commdpi.com Their utility stems from the polarity of the carbon-aluminum bond and the strong Lewis acidity of the three-coordinated aluminum species. wikipedia.org
In contemporary research, organoaluminum compounds are employed in:
Polymerization: They are crucial catalysts for the polymerization of olefins to produce polyolefins. wikipedia.orgchemscene.com Methylaluminoxane, an organoaluminum compound, is a well-known example of such a catalyst. wikipedia.org
Organic Synthesis: They serve as precursors for the synthesis of alcohols, alkenes, and other organic molecules. wikipedia.org The reaction with carbon dioxide, for example, can yield dialkylaluminium carboxylates. wikipedia.org
Catalysis: Aluminum complexes are used to catalyze a range of reactions, including hydride transfer processes and the activation of C-H bonds. researchgate.net
The reactivity of organoaluminum compounds can be tuned by the choice of ligands, making them adaptable for specific catalytic needs. chemscene.com
Historical and Contemporary Roles of Organoaluminum Catalysts in Scholarly Inquiry
Advanced Synthetic Routes to Organoaluminum Halides for Research Purposes
The preparation of organoaluminum halides like chlorodipropylaluminum involves carefully controlled reactions, often starting from elemental aluminum or trialkylaluminum precursors.
The most direct method for synthesizing alkylaluminum halides is the reaction of an alkyl halide with aluminum metal. numberanalytics.comwikipedia.org For chlorodipropylaluminum, this involves reacting propyl chloride with aluminum powder. The reaction typically yields a mixture known as propylaluminum sesquichloride, which is an equilibrium mixture of chlorodipropylaluminum ((C₃H₇)₂AlCl) and dichloropropylaluminum (C₃H₇AlCl₂). wikipedia.org
This sesquichloride product is often used directly in subsequent applications or can be a source for isolating the specific dialkyl halide species. wikipedia.orggoogle.com The reaction mechanism is analogous to the synthesis of Grignard reagents. wikipedia.org It is important to note that when using n-propyl chloride, there is a potential for rearrangement to the more stable isopropyl carbocation intermediate, catalyzed by the Lewis acidic aluminum chloride species formed in situ, which could lead to isopropyl-substituted aluminum byproducts. masterorganicchemistry.comvedantu.com
Table 1: Key Precursors for Alkylation Synthesis
| Precursor | Formula | Role |
|---|---|---|
| Aluminum | Al | Metal source |
| n-Propyl chloride | C₃H₇Cl | Alkylating and halide source |
Alternative to direct synthesis, chlorodipropylaluminum can be prepared via redistribution or ligand exchange reactions. libretexts.orgchemguide.co.uk A common and highly controllable method is the comproportionation reaction between tripropylaluminum (B86217) and aluminum trichloride (B1173362). By mixing these two reagents in a specific stoichiometric ratio, an equilibrium is established that favors the formation of the desired product. wikipedia.org
The balanced reaction is: 2 (C₃H₇)₃Al + AlCl₃ → 3 (C₃H₇)₂AlCl
This method offers excellent control over the final product speciation, avoiding the formation of sesquihalides. Another strategy involves the partial halogenation of a trialkylaluminum, such as tripropylaluminum, using a suitable halogenating agent. However, this approach can be less selective and may yield mixtures of products. Ligand exchange is a fundamental process in organometallic chemistry, where ligands are swapped between metal centers to achieve a thermodynamically stable configuration. libretexts.orgrsc.orglibretexts.org
Achieving a specific organoaluminum halide, such as pure chlorodipropylaluminum, versus a mixture like the sesquichloride, is a matter of stoichiometric control. The direct reaction of aluminum with an alkyl halide in a 2:3 molar ratio inherently leads to the sesquihalide. wikipedia.org
To synthesize chlorodipropylaluminum specifically, the redistribution reaction (comproportionation) is the preferred laboratory method. By carefully controlling the stoichiometry, as shown in the reaction between tripropylaluminum and aluminum trichloride (2:1 ratio), the equilibrium can be shifted almost entirely to the desired dialkylaluminum halide product. wikipedia.org This level of control is crucial for research applications where well-defined reagents are necessary to ensure the reproducibility and clarity of experimental results.
Optimization of Reaction Conditions for High Purity and Yield in Laboratory Synthesis
The successful synthesis of chlorodipropylaluminum relies heavily on the optimization of several reaction parameters to maximize yield and purity. numberanalytics.com Key factors include temperature, solvent, pressure, and the physical state of the reactants. numberanalytics.comgoogle.com
Temperature: Organoaluminum synthesis reactions are typically exothermic. google.com Careful temperature control is necessary to prevent runaway reactions and the formation of byproducts. For the direct synthesis from aluminum and propyl chloride, temperatures are generally maintained between 100°C and 150°C. google.com
Solvent: The choice of solvent is critical as it influences reaction rate, selectivity, and product stability. numberanalytics.com Inert, non-aromatic hydrocarbon solvents with boiling points significantly higher than the product are often preferred, as this facilitates product separation and helps to moderate the reaction temperature. google.com Benzene has been used as a solvent in related Friedel-Crafts reactions, but less polar solvents are often chosen for direct organoaluminum synthesis. scielo.brresearchgate.net
Catalyst/Initiation: The reaction between aluminum metal and alkyl halides often requires an initiation step. This can be achieved by adding a small amount of a more reactive alkyl halide, such as an alkyl bromide or iodide, or by "activating" the aluminum powder with a small quantity of pre-formed alkylaluminum halide. google.com
Agitation: Intimate contact between the solid aluminum and the liquid/gaseous alkyl halide is essential for achieving a good reaction rate. google.com Vigorous stirring or agitation is employed to ensure the aluminum surface remains active.
Table 2: General Optimization Parameters for Alkylaluminum Halide Synthesis
| Parameter | Condition | Rationale |
|---|---|---|
| Temperature | 100 - 150 °C | Controls reaction rate and minimizes side reactions. google.com |
| Solvent | High-boiling inert hydrocarbon | Facilitates temperature control and product isolation. google.com |
| Catalyst/Initiator | Alkyl iodides/bromides | Overcomes induction period and initiates the reaction. google.com |
Exploration of Green Chemistry Principles in Organoaluminum Compound Synthesis
Recent research in organometallic chemistry has increasingly focused on incorporating principles of green chemistry to develop more sustainable synthetic methods. ijrpr.comresearchgate.net
One of the most promising green approaches is mechanochemical synthesis . This solvent-free method involves the mechanical grinding or ball-milling of solid reactants, such as aluminum halides and potassium salts, to induce a chemical reaction. acs.orgacs.orgresearchgate.net This technique can lead to high yields, reduce waste by eliminating the need for solvents, and sometimes produces unique products not accessible through solution-phase chemistry. acs.orgacs.org For instance, unsolvated tris(allyl)aluminum complexes have been successfully synthesized using mechanochemistry where solution-based methods failed. researchgate.net
Other green chemistry considerations include:
Energy Efficiency: Optimizing reactions to run at lower temperatures and pressures reduces energy consumption. numberanalytics.com
Alternative Starting Materials: Research into using more sustainable and less hazardous starting materials is an ongoing goal. numberanalytics.com
Atom Economy: Designing synthetic routes, like the comproportionation reaction, that incorporate all reactant atoms into the final product, thus minimizing waste. ijrpr.com
The application of these principles to the synthesis of chlorodipropylaluminum and other organoaluminum compounds holds the potential to make their production more environmentally benign and economically efficient. mdpi.comresearchgate.net
Fundamental Lewis Acidity and Electrophilicity of Chlorodipropylaluminum
At the heart of chlorodipropylaluminum's reactivity lies its nature as a Lewis acid. libretexts.orglibretexts.orgsparkl.me A Lewis acid is defined as a chemical species that can accept an electron pair from a Lewis base, which in turn donates an electron pair. libretexts.orglibretexts.org This electron-accepting ability arises from the presence of a vacant orbital on the aluminum atom. libretexts.orglibretexts.org The aluminum atom in chlorodipropylaluminum is typically electron-deficient due to the electronegativity difference between aluminum and the chlorine and carbon atoms it is bonded to. msu.edu This inherent electron deficiency makes it a potent electrophile, a species that is attracted to and reacts with electron-rich centers (nucleophiles). libretexts.orgyoutube.com
The electrophilicity of chlorodipropylaluminum is a direct consequence of its Lewis acidity. libretexts.org The electron-deficient aluminum center actively seeks out electron pairs, making the entire molecule an effective electrophile. This electrophilic nature is crucial for its role in reactions like Friedel-Crafts alkylation and acylation, where it activates the electrophile for attack by an aromatic ring. scielo.brsaskoer.ca
Detailed Elucidation of Catalytic Reaction Pathways
The catalytic activity of chlorodipropylaluminum stems from its ability to activate substrates and facilitate the formation of reactive intermediates. wikipedia.org This section explores the detailed mechanistic pathways of several key reactions catalyzed by this organoaluminum compound.
Friedel-Crafts Type Reactions: Alkylation and Acylation Mechanisms
Friedel-Crafts reactions are a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds to aromatic rings. scielo.brresearchgate.net Chlorodipropylaluminum, like other aluminum-based Lewis acids such as aluminum trichloride (AlCl₃), plays a pivotal role as a catalyst in these transformations. scielo.brsaskoer.ca
The mechanism of Friedel-Crafts alkylation catalyzed by a Lewis acid involves several key steps. saskoer.ca First, the Lewis acid, in this case, chlorodipropylaluminum, reacts with an alkyl halide (the electrophile precursor) to form a highly electrophilic intermediate. saskoer.ca This can be either a discrete carbocation or a polarized complex. saskoer.ca The aromatic ring, acting as a nucleophile, then attacks this activated electrophile, leading to the formation of a resonance-stabilized carbocation intermediate known as a Wheland intermediate or σ-complex. scielo.brscielo.br Finally, a base, often the halide ion from the initial complex, abstracts a proton from the Wheland intermediate, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst. scielo.brsaskoer.ca
Similarly, in Friedel-Crafts acylation, chlorodipropylaluminum activates an acyl halide or anhydride. beilstein-journals.org The Lewis acid coordinates to the carbonyl oxygen of the acylating agent, significantly increasing the electrophilicity of the carbonyl carbon. beilstein-journals.org This makes it susceptible to nucleophilic attack by the aromatic ring. The subsequent steps of forming the σ-complex and deprotonation to restore aromaticity are analogous to the alkylation mechanism. beilstein-journals.org
| Reaction Type | Role of Chlorodipropylaluminum | Key Intermediate | Final Product |
| Friedel-Crafts Alkylation | Lewis acid catalyst, activates alkyl halide | Carbocation or polarized complex, Wheland intermediate | Alkylated aromatic compound |
| Friedel-Crafts Acylation | Lewis acid catalyst, activates acyl halide/anhydride | Acylium ion or polarized complex, Wheland intermediate | Aromatic ketone |
Hydrosilylation and Hydroacetylenation Reaction Mechanisms
Currently, there is a lack of specific studies detailing the use of chlorodipropylaluminum as a catalyst for hydrosilylation and hydroacetylenation reactions. However, based on the known reactivity of other organoaluminum compounds, a plausible mechanistic pathway can be proposed.
In a hypothetical hydrosilylation reaction catalyzed by chlorodipropylaluminum, the initial step would likely involve the coordination of the Lewis acidic aluminum center to the unsaturated substrate (alkene or alkyne). This coordination would activate the substrate towards nucleophilic attack. The reaction could then proceed via a concerted or stepwise mechanism involving the transfer of the hydride from the silane (B1218182) and the propyl group from the aluminum to the unsaturated bond.
Similarly, for hydroacetylenation, the activation of the alkyne by chlorodipropylaluminum would be the key initiating event. The subsequent addition of a proton source would lead to the formation of the corresponding alkene. The regioselectivity and stereoselectivity of such reactions would be highly dependent on the steric and electronic properties of the substrates and the precise reaction conditions.
Carbonyl Activation Pathways in Organoaluminum-Catalyzed Processes
The activation of carbonyl compounds by Lewis acids is a fundamental process in organic synthesis. Chlorodipropylaluminum, with its strong Lewis acidic character, is expected to readily coordinate to the oxygen atom of a carbonyl group. This coordination polarizes the C=O bond, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.
This activation can facilitate a variety of subsequent transformations, such as the addition of nucleophiles (including the propyl groups from the aluminum reagent itself), reductions, or aldol-type reactions. The pathway of these reactions would be influenced by the nature of the carbonyl compound, the stoichiometry of the organoaluminum reagent, and the reaction temperature.
Role of Chlorodipropylaluminum in Hydrocarbon Coupling and Rearrangement Reactions
While specific data is scarce, a patent has mentioned the use of di(n-propyl)aluminum chloride in reactions involving deep internal olefins. epo.org This suggests a potential role for chlorodipropylaluminum in hydrocarbon transformations. The reaction likely proceeds through an insertion mechanism, where the olefin inserts into the Al-C bond, leading to a larger organoaluminum species. Subsequent reactions, such as elimination or further insertions, could lead to coupled or rearranged hydrocarbon products.
Carbocation-like intermediates, stabilized by the aluminum species, could also play a role, potentially leading to skeletal rearrangements of the hydrocarbon chain. The propensity for such rearrangements would be dependent on the stability of the potential carbocationic intermediates.
Stereochemical and Regiochemical Control in Organoaluminum-Mediated Transformations
The stereochemical and regiochemical outcomes of reactions mediated by organoaluminum compounds are often dictated by the structure of the aluminum reagent and the substrate. In the case of chlorodipropylaluminum, the propyl groups and the chlorine atom create a specific steric environment around the aluminum center.
This steric hindrance can influence the approach of a substrate, leading to preferential formation of one stereoisomer over another. For instance, in the addition of a propyl group to a chiral aldehyde, the facial selectivity would be influenced by the coordination of the aluminum to the carbonyl oxygen and the steric interactions between the propyl groups and the substituents on the aldehyde.
Similarly, in reactions with unsymmetrical substrates, such as terminal alkynes, the regioselectivity of the addition would be governed by both electronic effects (stabilization of partial charges in the transition state) and steric factors.
Kinetic and Thermodynamic Aspects of Organoaluminum Reactivity
The reactivity of chlorodipropylaluminum is expected to be vigorous, a characteristic of many organoaluminum halides. It is listed as a reactive chemical, sensitive to air and water. memphis.edu The reactions are often exothermic and proceed rapidly, especially at room temperature.
Kinetic Considerations: The rates of reactions involving chlorodipropylaluminum would be dependent on several factors, including the concentration of the reactants, the temperature, and the solvent. The initial coordination of the Lewis acid to the substrate is typically a fast equilibrium. The subsequent bond-forming or bond-breaking steps would likely be the rate-determining steps. For example, in a carbonyl addition, the nucleophilic attack of the propyl group on the activated carbonyl carbon would be a key kinetic step.
Interactive Data Table: General Reactivity of Organoaluminum Halides
| Reaction Type | Expected Role of Chlorodipropylaluminum | Key Mechanistic Features |
| Hydrosilylation | Potential Catalyst | Lewis acidic activation of the unsaturated bond. |
| Carbonyl Addition | Reagent and Lewis Acid Catalyst | Coordination to carbonyl oxygen, followed by nucleophilic attack. |
| Hydrocarbon Coupling | Potential for Alkyl Group Transfer | Insertion of olefins into the Al-C bond. |
| Rearrangements | Can Promote Rearrangements | Stabilization of carbocationic intermediates. |
Coordination Chemistry and Ligand Interactions
Structural Characterization of Coordination Geometries around Aluminum Centers
While a specific single-crystal X-ray diffraction study for chlorodipropylaluminum is not readily found in the surveyed literature, its structure can be confidently inferred from the well-documented structures of other chloroalkylaluminum compounds, such as diethylaluminum chloride and dimethylaluminum chloride. In the solid state and in non-coordinating solvents, chlorodipropylaluminum is expected to exist predominantly as a dimer, [Al(CH₂CH₂CH₃)₂Cl]₂.
In this dimeric structure, each aluminum atom is coordinated to two propyl groups and two bridging chlorine atoms. This results in a tetracoordinate aluminum center with a distorted tetrahedral geometry. The bridge consists of a four-membered Al-Cl-Al-Cl ring. The propyl groups occupy terminal positions.
Table 1: Predicted Structural Parameters for Dimeric Chlorodipropylaluminum
| Parameter | Predicted Value/Range | Notes |
|---|---|---|
| Al-C Bond Length | ~1.95 - 2.00 Å | Typical for Al-C single bonds in alkylaluminum compounds. |
| Al-Cl (bridging) Bond Length | ~2.30 - 2.40 Å | Longer and weaker than a terminal Al-Cl bond due to bridging. |
| C-Al-C Angle | ~120° - 125° | Expected to be larger than the ideal tetrahedral angle to minimize steric repulsion between the propyl groups. |
| Cl-Al-Cl Angle | ~85° - 90° | Constrained by the geometry of the four-membered ring. |
| Al-Cl-Al Angle | ~90° - 95° | Constrained by the geometry of the four-membered ring. |
The distortion from an ideal tetrahedral geometry arises from the steric bulk of the propyl groups and the angular constraints of the Al₂Cl₂ core.
Nature of Aluminum-Ligand Bonding in Chlorodipropylaluminum Systems
The bonding in chlorodipropylaluminum is characterized by both covalent and dative interactions, a common feature in electron-deficient organometallic compounds.
The bonds between the aluminum and the carbon atoms of the propyl groups are best described as polar covalent bonds. spectroscopyonline.com Although aluminum is a metal, the electronegativity difference between aluminum (1.61 on the Pauling scale) and carbon (2.55) is not large enough to result in ionic bonding. These Al-C bonds are two-center, two-electron bonds.
In the dimeric structure, the bonding within the Al₂Cl₂ ring involves coordinate covalent or dative bonds. nih.gov Each chlorine atom, with its lone pairs of electrons, acts as a Lewis base, donating a pair of electrons to a neighboring Lewis acidic aluminum center to form the bridge. This results in a three-center, four-electron bond for each Al-Cl-Al unit. This type of bonding allows the aluminum atoms to approach a more stable, higher coordination number.
The nature of the ligands attached to the aluminum center significantly influences its coordination environment and reactivity.
Electronic Properties: The propyl groups are moderately electron-donating through an inductive effect. This slightly reduces the Lewis acidity of the aluminum center compared to, for instance, aluminum trichloride (B1173362). The chlorine atom is strongly electronegative and acts as a σ-withdrawing group, which increases the Lewis acidity of the aluminum atom.
Steric Properties: The propyl groups are sterically more demanding than methyl or ethyl groups. This steric bulk influences the C-Al-C bond angle, pushing it to be larger than the ideal tetrahedral angle. It can also influence the equilibrium between monomeric and dimeric forms, although the dimeric form is expected to be highly favored. The steric hindrance of the ligands can affect the approach of incoming substrates or other Lewis bases to the aluminum center. justia.com
Ligand Design Strategies for Modulating Catalytic Activity and Selectivity
Chlorodipropylaluminum, like other organoaluminum compounds, can serve as a catalyst or co-catalyst in various organic reactions, particularly polymerizations. justia.comgoogle.com The design of the ligand sphere around the aluminum is a key strategy for tuning its catalytic properties.
Strategies for modifying the catalytic behavior of systems involving chlorodipropylaluminum could include:
Modification of the Alkyl Group: While this article focuses on the dipropyl derivative, in principle, changing the alkyl chain length or branching could modulate the steric and electronic environment of the aluminum center.
Replacement of the Chloride Ligand: The chloride can be substituted with other halides, alkoxides, or amides. This would significantly alter the Lewis acidity of the aluminum and the stability of the resulting complexes, thereby influencing catalytic activity and selectivity. For example, replacing chloride with a more electron-donating alkoxide group would decrease the Lewis acidity.
Use of Lewis Base Adducts: The formation of adducts with Lewis bases (see section 4.5) creates a new coordination environment. The choice of the Lewis base can be used to control the availability of the aluminum's Lewis acidic site for catalysis.
The overarching goal of these strategies is to control the electrophilicity of the aluminum center and the steric environment around it to achieve desired catalytic outcomes. chemexper.com
Spectroscopic Probing of Metal-Ligand Interactions in Solution and Solid States
Spectroscopic techniques are invaluable for characterizing the structure and bonding of chlorodipropylaluminum and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the propyl groups. Due to the free rotation around the Al-C bond, the protons on the α, β, and γ carbons would likely appear as multiplets. The chemical shifts would be influenced by the electropositive aluminum atom.
¹³C NMR: The carbon NMR spectrum would provide signals for the three distinct carbon environments of the propyl chain. aocs.org
²⁷Al NMR: This technique would directly probe the aluminum center. For a tetracoordinate aluminum in a relatively symmetric environment, a reasonably sharp signal would be expected. The chemical shift would be indicative of the coordination number and the nature of the bonded ligands.
Table 2: Predicted NMR Spectroscopic Data for Chlorodipropylaluminum
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
|---|---|---|---|
| ¹H (α-CH₂) | 0.5 - 1.0 | Triplet | Shifted upfield due to the electropositive Al. |
| ¹H (β-CH₂) | 1.2 - 1.6 | Sextet | |
| ¹H (γ-CH₃) | 0.8 - 1.2 | Triplet | |
| ¹³C (α-CH₂) | 5 - 15 | Broadened due to proximity to the quadrupolar Al nucleus. | |
| ¹³C (β-CH₂) | 18 - 22 |
Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic vibrational frequencies of the bonds within the molecule.
Al-C Stretching: Strong absorptions are expected in the range of 600-700 cm⁻¹.
Al-Cl Stretching: For bridging chlorides, these bands are typically observed in the lower frequency region, around 400-500 cm⁻¹.
C-H Stretching: Absorptions for the propyl groups will be present in the 2850-2960 cm⁻¹ region. libretexts.orgwpmucdn.com
Formation and Reactivity of Adducts and Aggregates
The Lewis acidity of the aluminum center in chlorodipropylaluminum is the primary driver for the formation of adducts and aggregates.
Aggregation: As previously mentioned, chlorodipropylaluminum readily forms chloride-bridged dimers, [Al(n-Pr)₂Cl]₂, in the absence of coordinating solvents. This aggregation is a form of self-association to satisfy the electron deficiency of the aluminum atom. The reactivity of these aggregates can differ from that of the monomeric species. scielo.org.mxmdpi.com
Adduct Formation: Chlorodipropylaluminum will react with Lewis bases (L), such as ethers (e.g., diethyl ether), amines (e.g., trimethylamine), or phosphines, to form stable adducts. This reaction typically involves the cleavage of the chloride bridges of the dimer to form a monomeric adduct:
[Al(n-Pr)₂Cl]₂ + 2L ⇌ 2 [(n-Pr)₂AlCl(L)]
In these adducts, the aluminum center is typically tetracoordinate with a geometry that is approximately tetrahedral. The formation of these adducts moderates the Lewis acidity and reactivity of the organoaluminum compound.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| Aluminum, chlorodipropyl- |
| Diethylaluminum chloride |
| Diisobutylaluminum chloride |
| Dimethylaluminum chloride |
| Aluminum trichloride |
| Diethyl ether |
Advanced Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the molecular structure and dynamics of chemical compounds in both solution and solid states. For chlorodipropylaluminum, a combination of aluminum-27, proton, and carbon-13 NMR is employed for a full characterization.
Aluminum-27 (²⁷Al) NMR is a powerful technique for directly probing the aluminum center. google.com Since ²⁷Al is a quadrupolar nucleus (spin I = 5/2), its NMR signals are sensitive to the symmetry of the local electronic environment. google.com In non-polar solvents, dialkylaluminum halides like chlorodipropylaluminum exist predominantly as dimers, with two chloride atoms bridging the two aluminum centers. In this dimeric structure, each aluminum atom is four-coordinate, bonded to two carbon atoms and two bridging chlorine atoms.
The ²⁷Al NMR chemical shift (δ) is highly indicative of the coordination number of the aluminum atom. Four-coordinate aluminum species typically resonate in a distinct region of the spectrum. gccpo.org For chlorodipropylaluminum, the aluminum is tetracoordinated, and a single, often broad, resonance is expected due to the quadrupolar nature of the nucleus and the dynamic equilibrium that can exist in solution. epo.org
The chemical shift can be used to study speciation in solution. For instance, the presence of Lewis bases (e.g., ethers, amines) can lead to the cleavage of the dimer to form monomeric adducts. This change in coordination from a bridging halide dimer to a terminally bonded adduct results in a significant change in the ²⁷Al chemical shift, allowing for the study of such equilibria. While specific data for chlorodipropylaluminum is not prevalent, analogous compounds like diethylaluminum chloride show characteristic shifts for their dimeric forms.
Table 1: Representative ²⁷Al NMR Chemical Shift for a Dialkylaluminum Halide Dimer This table presents data for an analogous compound to illustrate the expected chemical shift region for chlorodipropylaluminum.
| Compound (Analog) | Solvent | Coordination | ²⁷Al Chemical Shift (δ, ppm) |
|---|---|---|---|
| Diethylaluminum Chloride Dimer | Hydrocarbon | Four-coordinate (Bridging Cl) | ~170-180 |
Solid-state NMR (ssNMR) is crucial for characterizing materials in their native, solid form, providing information about the bulk structure and local atomic environments that may differ from the solution state. google.mu Using techniques like Magic Angle Spinning (MAS), it is possible to obtain high-resolution spectra from solid quadrupolar nuclei like ²⁷Al.
For a crystalline sample of chlorodipropylaluminum, ²⁷Al MAS NMR would reveal the number of distinct aluminum sites in the crystal lattice and their coordination geometries (e.g., tetrahedral, penta-coordinate, or octahedral). google.mu The chemical shifts and quadrupolar coupling constants derived from the spectra provide detailed information on the local symmetry and bonding at the aluminum center. This is particularly useful for identifying different polymorphs or for studying the interaction of the compound when supported on a solid surface, such as a catalyst support. For instance, amorphous phases or surface-bound species would exhibit broader lineshapes compared to the highly ordered crystalline bulk material. google.mu
While ²⁷Al NMR focuses on the metal center, other NMR-active nuclei are used to characterize the organic (propyl) portion of the molecule.
¹H NMR: Proton NMR is used to verify the structure of the propyl groups. For a dipropylaluminum species, one would expect to see three distinct signals corresponding to the methyl (CH₃), methylene (B1212753) (CH₂), and aluminum-bound methylene (Al-CH₂) protons. The integration of these signals would correspond to a 3:2:2 ratio. The chemical shifts and coupling patterns (e.g., triplets and sextets) confirm the propyl chain's connectivity. The Al-CH₂ protons are the most deshielded due to the electropositive nature of aluminum.
¹³C NMR: Carbon-13 NMR provides complementary information about the carbon backbone of the propyl ligands. Three signals are expected for the three distinct carbon environments. The carbon atom directly bonded to the aluminum (Al-C) typically appears as a broad signal at a low field (downfield) due to coupling with the quadrupolar aluminum nucleus and its electron-withdrawing effect.
³¹P NMR: Phosphorus-31 NMR is not inherently applicable to chlorodipropylaluminum itself. However, it becomes an essential tool when studying the interaction of the compound with phosphorus-containing ligands or substrates, such as phosphines or phosphites. In such cases, the change in the ³¹P chemical shift upon coordination to the aluminum center provides direct evidence of adduct formation and information about the nature of the Al-P bond.
Table 2: Predicted ¹H and ¹³C NMR Data for the Propyl Group in Chlorodipropylaluminum This table presents expected chemical shift ranges and multiplicities based on general principles of NMR spectroscopy.
| Nucleus | Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|---|
| ¹H | Al-CH₂-CH₂-CH₃ | ~0.3 - 0.8 | Triplet (t) |
| Al-CH₂-CH₂-CH₃ | ~1.4 - 1.8 | Sextet | |
| Al-CH₂-CH₂-CH₃ | ~0.9 - 1.2 | Triplet (t) | |
| ¹³C | Al-CH₂-CH₂-CH₃ | ~5 - 15 (often broad) | - |
| Al-CH₂-CH₂-CH₃ | ~18 - 22 | - | |
| Al-CH₂-CH₂-CH₃ | ~16 - 20 | - |
Vibrational Spectroscopy
Vibrational spectroscopy, including FTIR and Raman, probes the vibrational modes of molecules. These techniques are excellent for identifying functional groups and providing a "molecular fingerprint."
FTIR spectroscopy measures the absorption of infrared radiation corresponding to the vibrational frequencies of bonds within a molecule. For chlorodipropylaluminum, the FTIR spectrum is dominated by the vibrations of the propyl groups (C-H stretching and bending modes) and the lower frequency vibrations of the aluminum-containing skeleton (Al-C and Al-Cl stretches).
The C-H stretching vibrations of the propyl groups are typically observed in the 2850-3000 cm⁻¹ region. The Al-C stretching vibration is a key diagnostic peak for organoaluminum compounds and generally appears in the 600-700 cm⁻¹ range. The Al-Cl stretching frequency is found at lower wavenumbers, typically between 400-500 cm⁻¹ for bridging chlorides in a dimeric structure. Studying shifts in these key frequencies upon reaction or adduct formation provides valuable mechanistic insights.
Table 3: Characteristic FTIR Vibrational Frequencies for Alkylaluminum Halides
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Bond |
|---|---|---|
| C-H Stretch | 2850 - 3000 | Propyl groups |
| C-H Bend | 1370 - 1470 | Propyl groups |
| Al-C Stretch | 600 - 700 | Aluminum-Propyl |
| Al-Cl Stretch (Bridging) | 400 - 500 | Aluminum-Chloride |
Raman spectroscopy is a light-scattering technique that is complementary to FTIR. While FTIR is sensitive to polar bonds and asymmetric vibrations, Raman is more sensitive to non-polar, symmetric bonds. For the dimeric structure of chlorodipropylaluminum, Raman spectroscopy is particularly useful for observing the symmetric vibrations of the Al-Cl-Al bridge and the Al-C bonds. The symmetric Al-C stretching mode, which may be weak in the FTIR spectrum, often gives a strong signal in the Raman spectrum. This provides a more complete vibrational picture of the molecule. The combination of FTIR and Raman data allows for a more confident assignment of all fundamental vibrational modes, aiding in detailed structural and bonding analysis.
Electronic Spectroscopy
Electronic spectroscopy encompasses a group of techniques that probe the electronic transitions within a molecule or material by measuring the absorption of electromagnetic radiation. slideshare.netmsu.edu For chlorodipropylaluminum, these methods are crucial for understanding its electronic behavior, particularly in the context of complex formation and bonding.
UV-Visible Spectroscopy for Electronic Transitions and Complex Formation
UV-Visible (UV-Vis) spectroscopy is a powerful tool for investigating electronic transitions and the formation of complexes involving chlorodipropylaluminum. slideshare.netmsu.edu This technique measures the absorption of ultraviolet and visible light, which corresponds to the energy required to promote electrons from lower energy orbitals to higher energy orbitals. msu.edulibretexts.org The resulting spectrum, a plot of absorbance versus wavelength, provides information about the electronic structure of the molecule. msu.edu
The interaction of chlorodipropylaluminum with other chemical species to form complexes can be readily monitored using UV-Vis spectroscopy. researchgate.net The formation of a complex often results in a shift in the absorption maxima (λmax) and a change in the molar absorptivity (ε), providing evidence of the interaction. researchgate.netresearchgate.net By systematically varying the concentration of the interacting species, the stoichiometry and stability constants of the resulting complexes can be determined. researchgate.netresearchgate.net For instance, the appearance of a new absorption band or a significant change in the intensity of existing bands can signify the formation of a charge-transfer complex, a common phenomenon in systems involving metal-containing compounds. researchgate.netlibretexts.org
Table 1: Hypothetical UV-Vis Spectral Data for Chlorodipropylaluminum and its Complex
| Species | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |
| Chlorodipropylaluminum | 220 | 1500 |
| Chlorodipropylaluminum-Lewis Base Complex | 245 | 3500 |
Note: This table presents hypothetical data for illustrative purposes.
The solvent environment can also influence the UV-Vis spectrum of chlorodipropylaluminum, causing shifts in the absorption bands. slideshare.net This solvatochromism can provide insights into the nature of the electronic transitions and the polarity of the excited state.
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique that provides valuable information about the elemental composition and the chemical (oxidation) states of the elements within a sample. wikipedia.orgmalvernpanalytical.com XPS operates by irradiating the sample with X-rays, causing the emission of core-level electrons. malvernpanalytical.com The kinetic energy of these emitted photoelectrons is measured, and from this, the binding energy of the electrons can be determined. malvernpanalytical.comthermofisher.com Each element has a unique set of binding energies, allowing for elemental identification. thermofisher.com
For chlorodipropylaluminum, XPS can confirm the presence of aluminum, chlorine, and carbon. More importantly, it can distinguish between different chemical states of these elements. For example, the binding energy of the Al 2p peak can indicate whether the aluminum is in a metallic or an oxidized state. thermofisher.comaalto.fi Similarly, high-resolution scans of the C 1s region can provide information about the different carbon environments, such as the propyl groups attached to the aluminum. mdpi.com
The quantitative aspect of XPS allows for the determination of the relative atomic concentrations of the elements on the surface of the sample. eag.com This is particularly useful for assessing the purity of chlorodipropylaluminum and for studying surface reactions or degradation.
Table 2: Representative XPS Binding Energy Data
| Element | Orbital | Binding Energy (eV) | Common Chemical State |
| Aluminum | Al 2p | ~73-75 | Al-O, Al-Cl |
| Chlorine | Cl 2p | ~199-201 | Chloride |
| Carbon | C 1s | ~285 | C-C, C-H |
| Carbon | C 1s | ~286-287 | C-Al |
Note: These are typical binding energy ranges and can vary depending on the specific chemical environment and instrument calibration.
The analysis of the peak shapes and the presence of satellite peaks can provide further insights into the electronic structure and bonding within the chlorodipropylaluminum molecule. chalmers.se
X-ray Diffraction (XRD) for Crystalline Structure and Crystallography
X-ray Diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystalline material. wikipedia.org When a beam of X-rays strikes a crystal, the atoms in the crystal lattice diffract the X-rays in a specific pattern of intensities and angles. wikipedia.orglibretexts.org This diffraction pattern is unique to the crystalline structure of the material and acts as a fingerprint for its identification. forcetechnology.com
Powder X-ray Diffraction (PXRD) is used for the analysis of polycrystalline or powdered samples. anton-paar.com It is useful for phase identification, determining the purity of a sample, and identifying different crystalline forms (polymorphs). anton-paar.commalvernpanalytical.com The diffraction pattern obtained from a powder sample consists of a series of peaks, with the position and intensity of each peak being characteristic of the crystal structure. libretexts.org
Table 3: Example of Crystallographic Data Obtainable from Single-Crystal XRD
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| a (Å) | 12.345 |
| b (Å) | 8.765 |
| c (Å) | 15.432 |
| Al-Cl bond length (Å) | 2.15 |
| Al-C bond length (Å) | 1.98 |
| C-Al-C bond angle (°) | 118 |
| Cl-Al-C bond angle (°) | 105 |
Note: This table presents hypothetical data for illustrative purposes.
Coupling of Spectroscopic Techniques with In Situ and Operando Reaction Monitoring
A significant advancement in chemical analysis is the coupling of spectroscopic techniques with in situ and operando reaction monitoring. nih.govresearchgate.net In situ studies involve analyzing the sample directly in its reaction environment, while operando studies go a step further by simultaneously measuring the catalytic activity or reaction performance. researchgate.net
By integrating techniques like UV-Vis, XPS, and XRD with a reaction setup, it is possible to observe the dynamic changes occurring in chlorodipropylaluminum during a chemical process in real-time. researchgate.netiapchem.org For example, an in situ UV-Vis experiment could track the formation and consumption of reaction intermediates that have distinct electronic absorptions. Similarly, operando XPS could monitor changes in the oxidation state of the aluminum center as a catalytic reaction proceeds on a surface containing chlorodipropylaluminum. iapchem.org In situ XRD can be employed to follow phase transitions or changes in the crystalline structure of materials under reaction conditions. researchgate.net
This approach provides a powerful means to elucidate reaction mechanisms, identify active species, and understand the structure-activity relationships of chlorodipropylaluminum in various chemical transformations.
Theoretical and Computational Chemistry Applications
Quantum Chemical Calculations for Molecular and Electronic Structurenih.gov
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. aps.org These methods solve the electronic Schrödinger equation to determine the electronic structure and energy of a chemical system, providing a foundational understanding of its geometry, stability, and reactivity. arxiv.org
Ab Initio and Density Functional Theory (DFT) Investigations of Chlorodipropylaluminum
Ab initio and Density Functional Theory (DFT) are the cornerstones of modern computational chemistry for studying molecular systems. nih.govresearchgate.net Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without the inclusion of experimental data. lu.se DFT, a widely used alternative, calculates the electronic structure based on the electron density, offering a favorable balance between computational cost and accuracy for many systems. researchgate.net
For chlorodipropylaluminum, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31+G(d), are employed to determine its equilibrium geometry. nih.gov These calculations can predict key structural parameters. Due to its tendency to dimerize, both the monomeric and dimeric forms are computationally investigated. In the dimeric structure, two chlorine atoms typically bridge the two aluminum centers.
Table 1: Representative Calculated Structural Parameters for Monomeric and Dimeric Chlorodipropylaluminum (Illustrative)
| Parameter | Monomer (Calculated) | Dimer (Calculated) |
| Al-Cl Bond Length (Å) | 2.15 | 2.30 (bridging) |
| Al-C Bond Length (Å) | 1.96 | 1.97 |
| Cl-Al-C Bond Angle (°) | 115.0 | 105.0 |
| C-Al-C Bond Angle (°) | 125.0 | 118.0 |
| Al-Cl-Al Bridge Angle (°) | N/A | 85.0 |
Note: These values are illustrative and depend on the specific level of theory and basis set used in the calculation.
These theoretical studies provide a detailed three-dimensional picture of the molecule and offer insights into the nature of the bonding, including the electron-deficient bridges in the dimer.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations excel at describing static structures, Molecular Dynamics (MD) simulations are used to model the dynamic behavior of molecules over time. drugdesign.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and intermolecular interactions. nih.gov
For chlorodipropylaluminum, MD simulations can be used to:
Analyze Conformational Flexibility: The two propyl chains attached to the aluminum atom can rotate around the Al-C and C-C bonds. MD simulations can map the potential energy surface associated with these rotations, identifying the most stable conformers and the energy barriers between them. nih.gov
Study Dimer Association/Dissociation: In solution, an equilibrium often exists between the monomeric and dimeric forms. MD simulations can model this process, providing insights into the stability of the dimer and the solvent's role in the equilibrium. biorxiv.org
Characterize Intermolecular Interactions: By simulating multiple chlorodipropylaluminum molecules, one can calculate radial distribution functions. These functions describe the probability of finding one molecule at a certain distance from another, offering a quantitative measure of the liquid or solution structure.
Computational Modeling of Reaction Mechanisms and Energy Landscapes
A primary application of computational chemistry in catalysis is the elucidation of reaction mechanisms. nih.gov By mapping the potential energy surface (PES) of a reaction, chemists can identify the lowest-energy path from reactants to products. smu.edu This involves locating and characterizing stationary points on the PES, including reactants, products, intermediates, and, most importantly, transition states. mdpi.com
In the context of chlorodipropylaluminum's use as a catalyst or catalyst precursor, computational modeling can be applied to study key reaction steps, such as:
Olefin Insertion: When used in polymerization, a critical step is the insertion of a monomer (e.g., ethylene (B1197577) or propylene) into the aluminum-carbon bond. DFT calculations can model the approach of the olefin to the aluminum center, the structure of the transition state for insertion, and the associated activation energy barrier.
Lewis Acid Catalysis: Chlorodipropylaluminum can act as a Lewis acid. Computational models can investigate the coordination of a Lewis base (substrate) to the aluminum atom and how this coordination activates the substrate for subsequent reactions.
The results from these calculations provide a step-by-step description of the reaction, revealing electronic and steric factors that control reactivity and selectivity. mdpi.com
Prediction and Interpretation of Spectroscopic Parameters through Computational Methods
Computational methods are invaluable for predicting spectroscopic properties, which aids in the interpretation of experimental data. After performing a geometry optimization and frequency calculation using a method like DFT, various spectroscopic parameters can be computed. nrel.gov
Infrared (IR) Spectroscopy: Frequency calculations yield vibrational modes and their corresponding IR intensities. nrel.gov These calculated spectra can be compared with experimental IR spectra to confirm the structure of the synthesized compound, including whether it exists as a monomer or a dimer, as the vibrational modes of the bridging chlorides are characteristic.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While more complex, methods exist to calculate NMR chemical shifts (¹³C, ¹H, ²⁷Al) and coupling constants. These calculations help assign peaks in experimental NMR spectra and can be particularly useful for distinguishing between different isomers or conformers in solution.
Table 2: Illustrative Comparison of Calculated vs. Experimental Vibrational Frequencies
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Illustrative) | Typical Experimental Range (cm⁻¹) |
| C-H Stretch (propyl) | 2950-3050 | 2870-2960 |
| CH₂ Bend | 1450-1480 | 1450-1470 |
| Al-C Stretch | 550-650 | 580-650 |
| Al-Cl Stretch (terminal) | 450-500 | 470-490 |
| Al-Cl Stretch (bridging) | 300-400 | 320-380 |
Note: Calculated frequencies are often systematically scaled to improve agreement with experimental data.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Catalytic Performance Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to correlate the chemical structure of a series of compounds with their biological activity or, in this context, catalytic performance. nih.gov The goal is to develop a mathematical model that can predict the performance of new, unsynthesized catalysts. researchgate.netnih.gov
For a series of related organoaluminum catalysts, a QSAR study would involve:
Data Set Generation: Synthesizing and testing a series of catalysts, for example, by varying the alkyl groups (R) in ClAlR₂.
Descriptor Calculation: Using computational chemistry to calculate a variety of numerical descriptors for each catalyst that quantify its steric and electronic properties (e.g., cone angle, charge on the aluminum atom, HOMO/LUMO energies).
Model Building: Employing statistical methods, such as multiple linear regression or partial least squares, to build an equation that relates the descriptors to the observed catalytic activity (e.g., polymerization rate, polymer molecular weight). mdpi.com
Validation: Testing the model's predictive power on a set of catalysts not used in the initial model training. semanticscholar.org
Such models can provide valuable insights into which molecular properties are key to high catalytic performance. researchgate.net
In Silico Design and Screening of Novel Organoaluminum Catalysts
The ultimate goal of computational catalysis is the rational, in silico (computer-based) design of novel, highly efficient catalysts. nih.govmdpi.com This process integrates the knowledge gained from the methods described above.
The design cycle might proceed as follows:
Hypothesis Generation: Based on mechanistic studies (6.2) and QSAR models (6.4), hypotheses are formed about what structural modifications to chlorodipropylaluminum would enhance its catalytic performance. For instance, if a more Lewis acidic aluminum center is desired, modifications with electron-withdrawing groups could be proposed.
Virtual Library Creation: A library of new, virtual candidate catalysts is created on the computer.
High-Throughput Screening: The properties and predicted performance of these virtual catalysts are rapidly evaluated using computational methods. This could involve calculating key descriptors identified from QSAR or estimating the activation energies for the rate-determining step of the catalytic cycle. researchgate.net
Prioritization: The most promising candidates identified from the screening are then prioritized for synthesis and experimental testing.
This approach accelerates the discovery process, reduces the cost and waste associated with trial-and-error synthesis, and guides experimental efforts toward the most promising candidates. nih.gov
Applications in Advanced Materials Synthesis
Role of Chlorodipropylaluminum as a Precursor in Polymer Chemistry
Chlorodipropylaluminum is identified as a component in catalytic systems for polymerization processes. Specifically, it can function as an anionic polymerization initiator. google.comjustia.com In this capacity, it can be used to initiate the polymerization of monomers, contributing to the formation of polymer chains.
Organoaluminum compounds, in general, are well-regarded for their catalytic activity in various fundamental chemical transformations. researchgate.netd-nb.info They are recognized for their high catalytic activity, cost-effectiveness, and abundance. researchgate.netd-nb.info While the broader class of alkylaluminums are known to be effective catalyst precursors for reactions like the addition of amines to carbodiimides, the specific applications of chlorodipropylaluminum remain a more niche area of study. d-nb.info
A patent for electrolyte materials and their use in secondary batteries lists chlorodipropylaluminum among several chlorodialkylaluminum compounds as examples of anionic polymerization initiators. google.comjustia.com This suggests its utility in the production of polymer materials that may be incorporated into battery components. The polymerization method can include solution, dispersion, suspension, or emulsion polymerization, with solution polymerization being noted for its productivity. google.com
The function of chlorodipropylaluminum in these polymerization reactions is to generate a polymerization-initiating anion species. google.com The table below summarizes the context in which chlorodipropylaluminum is mentioned as a polymerization catalyst.
| Application Area | Function of Chlorodipropylaluminum | Example from Literature |
| Polymer Synthesis for Electrolyte Materials | Anionic Polymerization Initiator | Listed as a potential catalyst for producing polymers used in battery materials. google.comjustia.com |
Contributions to the Synthesis of Mesoporous Alumina (B75360) and Zeolites for Catalytic and Adsorptive Applications
The selection of the aluminum precursor is a critical parameter that influences the final properties of the mesoporous material, including its textural characteristics and thermal stability. For instance, the sol-gel method, often employing aluminum alkoxides, is a common route to produce mesoporous alumina. rsc.org Similarly, hydrothermal synthesis is another widely adopted method, particularly for enhancing crystallinity and surface area. rsc.org
Although organoaluminum compounds are a recognized class of precursors, the scientific literature prominently features more common and extensively studied aluminum sources. There is no specific mention in the surveyed literature of chlorodipropylaluminum being employed in the synthesis of mesoporous alumina or zeolites.
Development of Hybrid Materials and Catalytic Supports Incorporating Organoaluminum Moieties
The incorporation of organoaluminum moieties into hybrid materials and onto catalytic supports is a strategy to tailor the surface chemistry and enhance the performance of catalysts. Modifying catalyst supports with various chemical species can create specific microenvironments that influence reaction pathways and improve stability. walshmedicalmedia.com
Organoaluminum compounds can be used to introduce aluminum centers onto a support material, which can act as Lewis acid sites or as anchors for other catalytic species. However, detailed research explicitly describing the use of chlorodipropylaluminum for the development of such hybrid materials or for the modification of catalytic supports is not found in the available scientific literature.
The general field of supported catalysts is vast, with materials like silica (B1680970), alumina, and carbon being commonly used as supports. walshmedicalmedia.com The modification of these supports can involve doping with metal or non-metal species to alter the electronic and steric properties of the active sites. walshmedicalmedia.com While the reactivity of chlorodipropylaluminum would theoretically allow for its interaction with hydroxyl groups on the surface of a support like silica or alumina, specific studies demonstrating this application are not documented in the reviewed sources.
The development of hybrid materials often involves combining organic and inorganic components to achieve synergistic properties. While organoaluminum compounds can play a role in creating such materials, the specific contribution of chlorodipropylaluminum in this area remains uncharacterized in the scientific literature surveyed.
Interactions with Other Chemical Systems and Interfaces
Reactivity with Diverse Organic and Inorganic Substrates beyond Catalysis
The reactivity of chlorodipropylaluminum is characterized by the high electrophilicity of the aluminum center and the nucleophilicity of the propyl groups' carbanionic character. wikipedia.org This dual nature allows it to react with a wide array of both organic and inorganic substrates. Organoaluminum compounds are hard acids and readily form adducts with hard bases like ethers, amines, and pyridines. wikipedia.orgfarabi.university
The Al-C bond is polarized, rendering the carbon atom highly basic. wikipedia.org Consequently, it reacts readily with protic reagents such as acids, alcohols, and amines to release propane (B168953) gas and form aluminum alkoxides or amides. wikipedia.orgfarabi.university The reaction with water is particularly vigorous, leading to the formation of aluminum hydroxide (B78521) and propane, necessitating handling under inert atmospheres. libretexts.orgnumberanalytics.com
With inorganic substrates, chlorodipropylaluminum reacts with oxygen to form aluminum dipropyl propoxide, which can be subsequently hydrolyzed to yield propanol. wikipedia.org The reaction with carbon dioxide is also characteristic, leading to the insertion of CO₂ into the Al-C bond to form aluminum dipropyl propanoate. wikipedia.orgfarabi.university This reactivity is analogous to the carbonation of Grignard reagents and has been utilized in the synthesis of carboxylic acids. wikipedia.orgclockss.org For instance, dialkylaluminum chlorides have been employed in the Friedel-Crafts type carboxylation of unprotected indoles and pyrroles. clockss.org
In the realm of organic substrates, beyond simple acid-base reactions, chlorodipropylaluminum can participate in conjugate addition reactions. For example, dialkylaluminum chlorides add to alkylidene malonic acid derivatives, demonstrating their utility in forming new carbon-carbon bonds. lookchem.com While trialkylaluminum compounds are known to undergo carboalumination with alkenes and alkynes, the presence of the chloride ligand in chlorodipropylaluminum modulates this reactivity. wikipedia.org
The table below summarizes the expected reactivity of chlorodipropylaluminum with various substrates based on the known chemistry of similar organoaluminum compounds.
Table 1: Reactivity Profile of Chlorodipropylaluminum with Various Substrates
| Substrate Class | Reactant Example | Product Type | General Reaction Description |
|---|---|---|---|
| Protic Acids | Alcohols (R'-OH) | Aluminum Alkoxide | Acid-base reaction, release of propane. wikipedia.org |
| Amines (R'₂NH) | Aluminum Amide | Acid-base reaction, release of propane. wikipedia.org | |
| Water (H₂O) | Aluminum Hydroxide | Violent reaction, release of propane. libretexts.org | |
| Inorganic Gases | Oxygen (O₂) | Aluminum Alkoxide | Insertion of oxygen into the Al-C bond. wikipedia.org |
| Carbon Dioxide (CO₂) | Aluminum Carboxylate | Insertion of CO₂ into the Al-C bond. wikipedia.orgfarabi.university | |
| Activated C=C Bonds | Alkylidene Malonates | Conjugate Addition Product | 1,4-addition of a propyl group to an electron-deficient alkene. lookchem.com |
Interfacial Chemistry Studies: Interactions with Metal Surfaces and Ionic Liquids
Direct research on the interfacial chemistry of chlorodipropylaluminum is limited in publicly accessible literature. However, its behavior can be inferred from studies on related organoaluminum compounds and the fundamental principles of surface and ionic liquid chemistry.
Interactions with Metal Surfaces
The interaction of organoaluminum compounds with metal surfaces is crucial in processes like catalysis and materials science, such as the formation of aluminum composites. researchgate.net When an organometallic compound like chlorodipropylaluminum interacts with a reactive metal surface, chemical reduction of the organoaluminum species can occur. princeton.edu For instance, studies on the interface between magnesium and tris(8-hydroxyquinolino)aluminum (Alq₃) suggest that the metal can reduce the organic ligand, leading to the formation of new metal-carbon and metal-ligand bonds. princeton.edu By analogy, depositing a reactive metal onto a surface treated with chlorodipropylaluminum could lead to complex interfacial chemistry, potentially involving the transfer of propyl groups or the chloride ligand to the metal surface, or the formation of surface-bound organometallic fragments. Such interactions are critical in the preparation of aluminum matrix composites, where interfacial bonding determines the material's mechanical properties. researchgate.net
Interactions with Ionic Liquids
Ionic liquids (ILs) are salts with low melting points that are gaining attention as solvents and media for chemical reactions and electrochemical applications. acs.orgd-nb.info The interaction between a strong Lewis acid like chlorodipropylaluminum and an ionic liquid is expected to be significant. Most ILs consist of a large organic cation and an anion. Chlorodipropylaluminum can form adducts with anionic species or polar components of the ionic liquid. wikipedia.orgstackexchange.com
For example, in chloroaluminate ionic liquids, which are mixtures of aluminum chloride and an organic halide salt (like 1-ethyl-3-methylimidazolium (B1214524) chloride), complex anions such as [AlCl₄]⁻ and [Al₂Cl₇]⁻ are formed. It is plausible that chlorodipropylaluminum would react with the chloride ions in such an IL to form anionic species like [Pr₂AlCl₂]⁻. The Lewis acidity of organoaluminum compounds means they can be employed as catalysts or co-catalysts within ionic liquid media. acs.orgresearchgate.net Furthermore, patents have listed chlorodipropylaluminum and similar compounds as components in electrolyte compositions, likely for batteries, where the interactions between the organoaluminum compound, the salt, and the solvent (which can be an ionic liquid) are critical for ion conductivity and electrode-electrolyte interface stability. google.comjustia.com These interactions are driven by a balance of Coulombic forces, hydrogen bonding, and dispersion forces within the ionic liquid environment. d-nb.info
Solvent Effects and Their Impact on Chlorodipropylaluminum Reactivity and Stability
The choice of solvent has a profound effect on the structure, stability, and reactivity of organoaluminum compounds, including chlorodipropylaluminum. numberanalytics.comthieme-connect.com These effects stem from the solvent's ability to coordinate with the Lewis acidic aluminum center. stackexchange.com
Coordinating solvents, even weak Lewis bases, can have a dramatic impact. Ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF), or amines like pyridine, are strong electron donors. researchgate.net They coordinate with the aluminum atom, forming stable monomeric adducts (e.g., Pr₂AlCl·THF). wikipedia.orgstackexchange.com This complexation breaks up the dimer structure. While this increases the solubility of the organoaluminum compound, it also significantly reduces its Lewis acidity and, consequently, its reactivity in many reactions, such as its role as a polymerization initiator or a Lewis acid catalyst. libretexts.orgthieme-connect.com For example, the reaction between N-substituted norbornadiene and diethylaluminum chloride proceeds in dichloromethane (B109758) but shows no conversion in THF because the coordinating solvent suppresses the necessary complex formation between the aluminum reagent and the substrate. d-nb.info
Protic solvents, such as water and alcohols, are generally incompatible with chlorodipropylaluminum. They react rapidly and exothermically to cleave the aluminum-carbon bonds, leading to the complete decomposition of the organometallic compound. farabi.universitylibretexts.org
The following interactive table summarizes the influence of different solvent types on the key properties of chlorodipropylaluminum.
Table 2: Influence of Solvent Type on Chlorodipropylaluminum Properties
| Solvent Type | Examples | Coordination to Al | Dominant Species | Lewis Acidity | Reactivity | Stability |
|---|---|---|---|---|---|---|
| Non-Coordinating | Hexane, Toluene | No | Dimer | High | High | Stable (inert atm.) |
| Coordinating (Aprotic) | THF, Diethyl Ether, Pyridine | Yes | Monomer Adduct | Low | Low | Stable Adduct |
| Protic | Water, Alcohols, Amines | Yes (Reactive) | Decomposed | N/A | Decomposes | Unstable |
Future Research Directions in Chlorodipropylaluminum Chemistry
Development of More Efficient and Selective Synthetic Methodologies
The current synthesis of chlorodipropylaluminum, like many organoaluminum compounds, often relies on traditional methods such as the metathesis of aluminum trichloride (B1173362) with organometallic reagents (e.g., propyl lithium or propyl magnesium halides) or the direct reaction of propyl halides with aluminum metal. wikipedia.org While effective, these methods can have limitations regarding functional group tolerance and the generation of salt byproducts that can interfere with subsequent reactions. anr.fr
Future research should focus on developing more atom-economical and selective synthetic strategies. Key areas of exploration include:
Direct Hydroalumination: Investigating the direct, catalyzed hydroalumination of propene with a suitable aluminum hydride source would offer a more direct and atom-economical route to dipropylaluminum hydride, which can then be readily converted to chlorodipropylaluminum. Recent advancements in iron-catalyzed transfer hydroalumination of alkynes using triethylaluminum (B1256330) suggest that similar strategies could be adapted for alkenes like propene. nih.gov
Mechanochemical Synthesis: This solvent-free or low-solvent technique has emerged as a green and efficient method for preparing various nanomaterials and chemical compounds. rsc.org Exploring mechanochemical routes for the synthesis of chlorodipropylaluminum could lead to simpler, more environmentally friendly processes with potentially unique reactivity for the resulting product.
Flow Chemistry: The use of flow reactors can offer better control over reaction parameters, improved safety for handling pyrophoric organoaluminum compounds, and the potential for process intensification. anr.fr Developing continuous flow processes for the synthesis of chlorodipropylaluminum would be a significant step towards its larger-scale and more controlled production.
A comparative look at potential synthetic improvements is presented in Table 1.
Table 1: Comparison of Synthetic Methodologies for Chlorodipropylaluminum
| Synthetic Method | Advantages | Disadvantages | Future Research Focus |
|---|---|---|---|
| Traditional Metathesis | Well-established, readily available starting materials. | Generates stoichiometric salt byproducts, limited functional group tolerance. anr.fr | Optimization to minimize waste and improve compatibility with sensitive substrates. |
| Direct Hydroalumination | High atom economy, potentially fewer byproducts. | Requires development of efficient and selective catalysts for propene. nih.gov | Discovery of novel, inexpensive, and robust catalysts. |
| Mechanochemistry | Reduced solvent usage, potential for novel reactivity. rsc.org | Scalability challenges, requires specialized equipment. | Understanding the fundamental mechanochemical reaction mechanisms. |
| Flow Chemistry | Enhanced safety, precise control over reaction conditions, scalability. anr.fr | Initial setup costs, potential for clogging with solid byproducts. | Design of efficient and robust flow reactor systems. |
Rational Design of Tailored Catalysts with Enhanced Performance and Durability
Chlorodipropylaluminum, as a Lewis acid, has potential applications in catalysis, particularly in polymerization and organic synthesis. google.comjustia.com However, its utility can be significantly enhanced by incorporating it into well-designed catalytic systems. Future research should move beyond using it as a simple Lewis acid and focus on developing sophisticated, tailored catalysts.
Key directions for research include:
Single-Site Catalysis: Grafting chlorodipropylaluminum onto solid supports like silica (B1680970) or alumina (B75360) can create well-defined, single-site heterogeneous catalysts. acs.org This approach can improve catalyst stability, prevent leaching of the aluminum species, and allow for easier separation from the reaction mixture. rsc.org
Allosteric Catalysts: The design of catalysts whose activity can be switched on or off by an external stimulus is a rapidly growing field. nih.gov Research could explore the incorporation of chlorodipropylaluminum into switchable catalytic systems, where its Lewis acidity could be modulated by light, pH, or the presence of a specific effector molecule.
Bimetallic Catalysts: Combining chlorodipropylaluminum with other metals, particularly transition metals, can lead to synergistic catalytic effects. For instance, zirconium-based complexes are known to catalyze the hydroalumination of alkenes and alkynes. researchgate.net The rational design of bimetallic catalysts featuring an aluminum-zirconium or aluminum-titanium active site could unlock novel catalytic transformations.
Exploration of Novel Reaction Pathways and Unprecedented Chemical Transformations
The reactivity of organoaluminum compounds is not limited to their Lewis acidity. They can participate in a variety of chemical transformations, and the specific alkyl groups can influence the reaction outcome. oup.com Future research should aim to uncover novel reaction pathways for chlorodipropylaluminum.
Potential areas for exploration include:
Umpolung Reactivity: The development of umpolung (polarity inversion) strategies using organoaluminum reagents has enabled the synthesis of complex molecules that are otherwise difficult to access. jst.go.jp Investigating the potential of chlorodipropylaluminum in umpolung reactions could lead to new methods for forming carbon-carbon and carbon-heteroatom bonds.
Low-Valent Aluminum Chemistry: While most organoaluminum chemistry involves Al(III) species, there is growing interest in the synthesis and reactivity of low-valent aluminum compounds (Al(I) and Al(II)). mdpi.com Exploring the reduction of chlorodipropylaluminum to generate novel low-valent propyl-aluminum species could open up entirely new areas of reactivity and catalysis.
Carboalumination Reactions: The addition of an organoaluminum compound across an alkyne or alkene (carboalumination) is a powerful tool for the stereoselective synthesis of complex organic molecules. wikipedia.org While methylalumination is well-studied, the use of higher alkylaluminum reagents like chlorodipropylaluminum in such reactions is less explored and could offer new synthetic possibilities.
Application of Advanced In Situ and Operando Characterization Techniques for Mechanistic Elucidation
A deep understanding of reaction mechanisms is crucial for the rational design of new catalysts and synthetic methods. researchgate.net The application of advanced spectroscopic and analytical techniques to study reactions involving chlorodipropylaluminum in real-time is a key future research direction.
Key techniques and their potential applications are summarized in Table 2.
Table 2: Advanced Characterization Techniques for Studying Chlorodipropylaluminum Reactions
| Technique | Information Gained | Relevance to Chlorodipropylaluminum Chemistry |
|---|---|---|
| In Situ/Operando Infrared (IR) Spectroscopy | Identification of reaction intermediates, monitoring of bond formation/breaking. acs.org | Elucidating the coordination of substrates to the aluminum center and tracking the progress of catalytic cycles. |
| In Situ/Operando Nuclear Magnetic Resonance (NMR) Spectroscopy | Characterization of species in solution, determination of reaction kinetics. researchgate.net | Identifying transient intermediates and understanding the dynamic exchange processes in solution. |
| X-ray Absorption Spectroscopy (XAS) | Determination of the local coordination environment and oxidation state of the aluminum center. mdpi.com | Probing the structure of supported chlorodipropylaluminum catalysts and identifying changes during the reaction. |
| Scanning Probe Microscopy (SPM) | Visualization of surface morphology and electronic properties at the nanoscale. mdpi.com | Characterizing the distribution and reactivity of chlorodipropylaluminum on catalyst surfaces. |
By combining these techniques, researchers can gain a comprehensive picture of the catalytic cycle, identify key intermediates, and understand the factors that control selectivity and activity. This knowledge is invaluable for optimizing existing reactions and discovering new ones. researchgate.netresearchgate.netornl.gov
Expansion of Multiscale Computational Modeling to Complex Organoaluminum Systems
Computational chemistry provides a powerful tool for understanding and predicting the behavior of chemical systems. kuleuven.be For complex organoaluminum chemistry, a multiscale modeling approach, which combines different levels of theory to study phenomena across different length and time scales, is particularly promising. yale.edunih.govnih.gov
Future computational research on chlorodipropylaluminum should focus on:
Accurate Prediction of Reactivity and Selectivity: Using high-level quantum mechanical calculations to model reaction pathways and predict the stereochemical outcome of reactions involving chlorodipropylaluminum. This can help in the rational design of chiral ligands for asymmetric catalysis.
Modeling of Supported Catalysts: Developing computational models that accurately describe the interaction of chlorodipropylaluminum with catalyst supports. This can aid in the design of more stable and active heterogeneous catalysts.
Simulation of Polymerization Processes: Employing molecular dynamics simulations to model the growth of polymer chains initiated by chlorodipropylaluminum-based catalysts. This can provide insights into the factors that control polymer properties such as molecular weight and tacticity.
Bridging Theory and Experiment: Close collaboration between computational and experimental chemists will be essential to validate theoretical predictions and to use computational insights to guide experimental work. acs.org
By pursuing these future research directions, the scientific community can unlock the full potential of chlorodipropylaluminum, transforming it from a relatively understudied compound into a valuable tool for chemical synthesis and catalysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
